molecular formula C17H18INO2 B5201446 4-butoxy-N-(4-iodophenyl)benzamide

4-butoxy-N-(4-iodophenyl)benzamide

Katalognummer B5201446
Molekulargewicht: 395.23 g/mol
InChI-Schlüssel: QNOJOXWAFBDZOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butoxy-N-(4-iodophenyl)benzamide, also known as BI-2536, is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell division by regulating mitotic entry, spindle assembly, and cytokinesis. BI-2536 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit PLK1, which is frequently overexpressed in many types of cancer.

Wirkmechanismus

4-butoxy-N-(4-iodophenyl)benzamide inhibits PLK1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activity. PLK1 is essential for proper mitotic progression, and its inhibition by 4-butoxy-N-(4-iodophenyl)benzamide leads to mitotic arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to inhibit the replication of the hepatitis C virus by targeting PLK1. Furthermore, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to reduce the severity of acute kidney injury in a mouse model by inhibiting the activation of the NLRP3 inflammasome.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-butoxy-N-(4-iodophenyl)benzamide is its specificity for PLK1, which allows for targeted inhibition of this kinase without affecting other cellular processes. However, one limitation of 4-butoxy-N-(4-iodophenyl)benzamide is its relatively short half-life, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 4-butoxy-N-(4-iodophenyl)benzamide. One area of interest is the development of more potent and selective PLK1 inhibitors that can overcome the limitations of 4-butoxy-N-(4-iodophenyl)benzamide. Additionally, there is interest in exploring the use of PLK1 inhibitors in combination with other chemotherapeutic agents to enhance their efficacy. Finally, there is potential for the use of PLK1 inhibitors in other areas of medicine, such as the treatment of viral infections or inflammatory disorders.

Synthesemethoden

4-butoxy-N-(4-iodophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-iodoaniline with 4-butoxybenzoyl chloride to form an intermediate compound. This intermediate is then treated with a reducing agent, followed by a coupling reaction with N-methylpiperazine to yield the final product.

Wissenschaftliche Forschungsanwendungen

4-butoxy-N-(4-iodophenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. Furthermore, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.

Eigenschaften

IUPAC Name

4-butoxy-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-2-3-12-21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOJOXWAFBDZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.